molecular formula C16H18O B8588507 2-Methoxy-3-(propan-2-yl)-1,1'-biphenyl CAS No. 918151-46-9

2-Methoxy-3-(propan-2-yl)-1,1'-biphenyl

Cat. No. B8588507
M. Wt: 226.31 g/mol
InChI Key: RSIOEDDLZMYWBE-UHFFFAOYSA-N
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Patent
US07589042B2

Procedure details

A mixed solution of 8 mL of water and 32 mL of dimethoxyethane was added into a flask into which 2-bromo-6-isopropylanisole (1.98 g, 8.64 mmol), phenylboronic acid (2.10 g, 17.28 mmol), palladium acetate (96 mg, 0.43 mmol), triphenylphosphine (0.225 g, 0.86 mmol), and potassium phosphate (11 g, 51.84 mmol) were already added, and then refluxed at normal temperature for 12 hours. After cooling to normal temperature, an ammonium chloride aqueous solution (15 mL) and 30 mL of diethylether were added thereto to separate an organic layer and extract residues using diethylether. The separated organic layer was dried with magnesium sulfate and volatile materials were removed to produce 2 g of grey 2-isopropyl-6-phenylanisole solid. The anisole thus produced was dissolved in 15 mL of methylene chloride without separate purification, 12 mL of boron tribromide (1 M methylene chloride solution) were dropped thereonto at −78° C., and the reaction was carried out for 12 hours while the temperature was slowly increased to normal temperature. After the reaction, a mixed solution of water (15 mL) and diethylether (30 mL) was added to separate an organic layer and extract an aqueous solution layer using diethylether (15 mL×3), and the separated organic layer was dried. Residues from which volatile components were removed at reduced pressure were purified using a silica gel chromatography tube in a mixed solvent of hexane and methylene chloride to produce 1.72 g of white 2-isopropyl-6-phenylphenol solid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
96 mg
Type
catalyst
Reaction Step Two
Quantity
0.225 g
Type
catalyst
Reaction Step Two
Quantity
32 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8](C)C)[C:3]=1OC.[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[Cl-].[NH4+].[CH2:32]([O:34][CH2:35][CH3:36])C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(COC)OC.O>[CH:4]([C:3]1[CH:2]=[CH:7][CH:6]=[C:36]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:35]=1[O:34][CH3:32])([CH3:8])[CH3:5] |f:2.3.4.5,6.7,9.10.11|

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
1.98 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)C(C)C)OC
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
potassium phosphate
Quantity
11 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
96 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.225 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
32 mL
Type
solvent
Smiles
C(OC)COC
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were already added
TEMPERATURE
Type
TEMPERATURE
Details
refluxed at normal temperature for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to normal temperature
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
EXTRACTION
Type
EXTRACTION
Details
extract residues
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried with magnesium sulfate and volatile materials
CUSTOM
Type
CUSTOM
Details
were removed

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C(=CC=C1)C1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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